molecular formula C18H17ClFNO B1325536 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-57-3

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325536
M. Wt: 317.8 g/mol
InChI Key: BJBBTODQXQAHCM-UHFFFAOYSA-N
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Description

“4-Chloro-3-fluoro-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898776-57-3 . Its molecular weight is 317.79 and its IUPAC name is (4-chloro-3-fluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

A study on benzophenones with a pyridine nucleus demonstrated significant antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with fluoro and chloro substituents on the benzophenone scaffold showed notable activity in activating caspase-activated DNase, which is essential for DNA fragmentation in apoptosis, thereby inhibiting tumor growth (Al‐Ghorbani et al., 2016).

Synthesis for Industrial Application

Research on the synthesis of benzophenone derivatives, like 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, demonstrates a highly selective synthesis process suitable for industrial scale-up. Such processes are pivotal for creating compounds necessary for various industrial applications (Karrer et al., 2000).

Environmental Transformation and Toxicity

Benzophenone compounds, widely used as UV filters, can undergo transformation during chlorination disinfection processes in water treatment, potentially forming toxic by-products. The interaction with disinfectant chlorine is an area of significant environmental concern, as it may pose risks to ecological safety and human health (Liu et al., 2016).

Development of Proton Exchange Membranes

Research into multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) highlights their application in developing proton exchange membranes. These membranes are crucial for various technological applications, including fuel cells (Ghassemi et al., 2004).

Photocatalytic Applications

Studies on photocatalytic processes like the 4-pyridination of C(sp3)–H bonds using benzophenone under photo-irradiating conditions demonstrate potential applications in synthesizing biologically active and functional molecules, contributing significantly to organic chemistry and pharmaceutical research (Hoshikawa & Inoue, 2013).

Drug Release Characteristics

Research involving organopolyphosphazenes with benzophenone derivatives emphasizes their role in controlled drug release. These polymers have been tested for their effectiveness in releasing drugs in a sustained and controlled manner, which is crucial in pharmaceutical sciences (Gudasi et al., 2007).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBBTODQXQAHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642753
Record name (4-Chloro-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-57-3
Record name Methanone, (4-chloro-3-fluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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